3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate
Overview
Description
3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate is an organic compound with the molecular formula C6H7F3O3S2. It is known for its unique structure, which includes a thiopyran ring and a trifluoromethanesulfonate group. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds
Mode of Action
It has been used in the triflic acid mediated prins cyclization of homopropargylic alcohols with aldehydes . This reaction is efficient and highly regioselective .
Biochemical Pathways
It’s known that the compound is used in organic synthesis , but the downstream effects of these reactions on biochemical pathways require further investigation.
Result of Action
It’s known that the compound is used in the synthesis of various organic compounds
Action Environment
The action of 3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a freezer, under -20°C , indicating that temperature can affect its stability. Additionally, it’s recommended to handle the compound in an inert atmosphere , suggesting that exposure to oxygen or other reactive gases could potentially affect its reactivity or stability.
Biochemical Analysis
Biochemical Properties
It is known that this compound is involved in organic synthesis reactions
Molecular Mechanism
It is known to be involved in organic synthesis reactions , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate typically involves the Prins cyclization of homopropargylic alcohols with aldehydes. This reaction is mediated by triflic acid, resulting in the formation of the desired compound with high regioselectivity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki, Heck, Stille, and Sonogashira coupling reactions to form different 4-alkyl and aryl substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. Typical conditions involve the use of organic solvents and controlled temperatures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions are various substituted thiopyran derivatives, which can be further utilized in synthetic chemistry and material science .
Scientific Research Applications
3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-4-trifluoromethylsulfonyloxy-6H-thiopyran
- Trifluoromethanesulfonic acid 3,6-dihydro-2H-thiopyran-4-yl ester
- Methanesulfonic acid, trifluoro-, 3,6-dihydro-2H-thiopyran-4-yl ester
Uniqueness
3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate is unique due to its combination of a thiopyran ring and a trifluoromethanesulfonate group. This structure imparts distinct reactivity and stability, making it valuable in synthetic chemistry and research applications.
Properties
IUPAC Name |
3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3S2/c7-6(8,9)14(10,11)12-5-1-3-13-4-2-5/h1H,2-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDCEXLCDOPKGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC=C1OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627064 | |
Record name | 3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181180-42-7 | |
Record name | 3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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